2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
Position within the Amide and Indole (B1671886) Scaffold Chemical Space
2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide is structurally characterized by two key functional groups: an indole ring system and an amide bond. The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs. researchgate.netmdpi.com This bicyclic heterocycle, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a crucial component of the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin (B1676174). researchgate.netmdpi.comwalshmedicalmedia.com Its ability to participate in various biological interactions makes it a frequent target in drug discovery programs. mdpi.comnih.gov
The amide group, on the other hand, provides structural rigidity and the capacity for hydrogen bonding, which are critical for molecular recognition at biological targets. The combination of the indole nucleus and the amide linkage in this compound creates a molecule with the potential to interact with a diverse range of biological systems. The core structure is essentially a tryptamine (B22526) molecule acylated with a glycinamide (B1583983) moiety. Tryptamine itself is a monoamine alkaloid known for its neuromodulatory effects. walshmedicalmedia.comwikipedia.org
Interactive Data Table: Key Structural Features
| Feature | Description | Significance in Chemical Biology |
| Indole Nucleus | A bicyclic aromatic heterocycle. | A privileged scaffold found in numerous bioactive compounds and pharmaceuticals. researchgate.netmdpi.com |
| Amide Linkage | -C(=O)N- functional group. | Provides structural stability and hydrogen bonding capabilities, crucial for receptor binding. |
| Tryptamine Backbone | 2-(1H-indol-3-yl)ethylamine. | A well-known neuromodulator and precursor to many biologically active alkaloids. walshmedicalmedia.comwikipedia.org |
| Glycinamide Moiety | 2-aminoacetamide group. | A simple amino acid amide that can influence solubility and interaction profiles. |
Historical Context of Research on Structurally Related Bioactive Compounds
The scientific journey leading to the investigation of compounds like this compound is built upon a rich history of research into tryptamine and indole derivatives. Tryptamine, first isolated from plants, is a biosynthetic precursor to a wide range of alkaloids with profound physiological effects. mdpi.com Its structural similarity to the neurotransmitter serotonin sparked decades of research into its role in the central nervous system. researchgate.netfrontiersin.org
In the mid-20th century, the discovery of the hallucinogenic properties of tryptamine derivatives like psilocybin and DMT led to extensive exploration of their structure-activity relationships. researchgate.net This research laid the groundwork for understanding how modifications to the tryptamine scaffold influence biological activity.
Simultaneously, the broader field of medicinal chemistry has long recognized the importance of the indole nucleus in pharmaceuticals. nih.gov From the anti-inflammatory drug indomethacin (B1671933) to the anti-migraine triptans and various anticancer agents, the indole ring has proven to be a versatile and effective pharmacophore. researchgate.netmdpi.com The synthesis of various indole-containing amides has been a consistent theme in the quest for new therapeutic agents, with studies exploring their potential as anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.govnih.gov
Current Research Trajectories and Academic Significance
Current research into this compound and its analogs is multifaceted, touching upon several areas of chemical biology and drug discovery. The molecule itself is often used as a synthon or a fragment in the development of more complex molecules. For instance, a closely related compound, 2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide hydrochloride, has been investigated for its potential as a cancer antigen. biosynth.com
The academic significance of this compound lies in its potential as a scaffold for generating libraries of novel bioactive compounds. Researchers are actively exploring how modifications to the amino group, the indole ring, and the acetamide (B32628) moiety can lead to compounds with specific biological activities. For example, various N-substituted 2-oxoacetamide (B1243867) derivatives of indole have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. nih.gov
Furthermore, the synthesis of novel tryptamine derivatives remains an active area of research, with a focus on developing antitumor agents. mdpi.com The combination of a tryptamine core with other heterocyclic scaffolds has yielded compounds with significant activity in hematological cancer cell lines. mdpi.com The general synthetic route to produce 2-amino-indole-3-carboxamides has been efficiently developed, paving the way for the creation of a diverse range of related compounds for biological screening. nih.gov
Interactive Data Table: Research Areas for Structurally Similar Compounds
| Research Area | Findings on Related Compounds | Potential Relevance to this compound |
| Anticancer Activity | Indole-amide derivatives have shown efficacy against various cancer cell lines, including breast, lung, and ovarian cancer. mdpi.comnih.gov Some tryptamine derivatives exhibit selective toxicity towards tumor cells. mdpi.com | The core structure could be a valuable starting point for developing novel anticancer agents. |
| Antiviral Research | Indole scaffolds are key pharmacophores in the synthesis of potent antiviral agents, including those targeting the Hepatitis C virus. nih.gov | Modifications to the compound could lead to new antiviral therapies. |
| Neurodegenerative Diseases | Tryptamine derivatives are being investigated as multi-target directed ligands against enzymes associated with neurodegenerative disorders like Alzheimer's disease. researchgate.netfrontiersin.org | The tryptamine backbone suggests potential for modulation of neurological pathways. |
| Antihyperglycemic and Antioxidant | Certain indole-3-acetamides have demonstrated α-amylase inhibitory activity, suggesting potential as antihyperglycemic agents. nih.gov | The compound could be explored for its effects on metabolic pathways. |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXFWBYFEVCORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino N 2 1h Indol 3 Yl Ethyl Acetamide
Established Synthetic Routes to 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide
The most direct and established route to synthesize this compound involves the formation of an amide bond between tryptamine (B22526) and a suitably protected glycine (B1666218) derivative. This process is a standard procedure in peptide chemistry and requires careful selection of coupling reagents and reaction conditions to ensure high yield and purity.
Amide Bond Formation Strategies: Coupling Reagents and Conditions
The cornerstone of synthesizing the target molecule is the amide bond formation between the primary amine of tryptamine and the carboxylic acid of glycine. Due to the potential for side reactions and the low reactivity of a free carboxylic acid, the carboxyl group of glycine must first be activated. This is achieved using a variety of coupling reagents which convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.
Commonly employed classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the N-protected glycine to form a highly reactive O-acylisourea intermediate. The amine from tryptamine then attacks this intermediate to form the amide bond. To minimize the risk of racemization and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. thieme.de A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate purification. nih.gov DIC is often preferred in solid-phase synthesis as its corresponding urea (B33335) byproduct is more soluble. nih.gov
Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient for amide bond formation. nih.gov They react with the carboxylic acid to form an active ester intermediate, which then readily reacts with the amine. These reactions are typically rapid and show low levels of racemization. nih.gov
Aminium/Uronium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective coupling agents. nih.govacs.org HATU, in particular, is known for its high reactivity and ability to reduce epimerization during coupling. nih.gov More recent developments include COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which incorporates an Oxyma Pure moiety, offering a safer alternative to the potentially explosive HOBt or HOAt-based reagents. acs.org
The choice of solvent is critical, with dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common options. The reactions are typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form. acs.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective, forms insoluble urea byproduct. nih.gov |
| Carbodiimide | N,N'-Diisopropylcarbodiimide | DIC | Urea byproduct is more soluble than that of DCC. nih.gov |
| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, rapid reactions, less hazardous byproducts than BOP. nih.gov |
| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient, low racemization, widely used. nih.gov |
| Aminium/Uronium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | More reactive than HBTU, less epimerization. nih.gov |
Synthesis of Key Precursors: Glycine Derivatives and Tryptamine Analogs
The successful synthesis of the target compound relies on the availability of its two key precursors: a protected glycine derivative and tryptamine.
Synthesis of N-Protected Glycine Derivatives: Glycine must be protected at its N-terminus to prevent self-polymerization during the activation of its carboxyl group. The two most common protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
N-Boc-glycine : This derivative is typically synthesized by reacting glycine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O). The reaction is often performed in an aqueous solvent mixture with a base like sodium hydroxide (B78521) or sodium bicarbonate to deprotonate the amino group of glycine, enhancing its nucleophilicity. nih.gov
N-Cbz-glycine : This is prepared by the Schotten-Baumann reaction, where glycine is treated with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium hydroxide or sodium carbonate, in an aqueous medium. thieme.dersc.orgacs.org The base neutralizes the HCl byproduct and deprotonates the glycine.
Synthesis of Tryptamine: Tryptamine is commercially available, but several synthetic routes exist for its preparation and for the synthesis of its analogs with substitutions on the indole (B1671886) ring.
Fischer Indole Synthesis : This is a classic and versatile method for synthesizing indoles. cdnsciencepub.com For tryptamine synthesis, a phenylhydrazine (B124118) is reacted with 4-aminobutanal (B194337) or a synthetic equivalent under acidic conditions. nih.gov The reaction proceeds through a hydrazone intermediate, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization to form the indole ring.
Reductive Alkylation of Indoles : A more direct approach involves the one-pot reductive alkylation of indole with an N-protected aminoethyl acetal (B89532) in the presence of a reducing agent like triethylsilane (TES) and an acid such as trifluoroacetic acid (TFA). researchgate.netresearchgate.net This method is efficient and tolerates a variety of functional groups.
Other Methods : Tryptamines can also be synthesized from tryptophan through enzymatic decarboxylation. nih.gov Additionally, methods involving the C-H functionalization of indoles with reagents like diazoacetonitrile, catalyzed by iron-porphyrin complexes, provide a modern and streamlined route to tryptamine precursors. thieme.de
Protecting Group Chemistry and Deprotection Protocols
Protecting group strategy is fundamental to the synthesis of this compound. The primary amino group of the glycine moiety must be temporarily masked to prevent it from reacting during the amide coupling step. The choice of protecting group is crucial and is dictated by its stability under coupling conditions and the ease of its removal in the final step.
The concept of orthogonal protection is vital in more complex syntheses, where multiple protecting groups are used that can be removed under distinct conditions without affecting each other. acs.orgkzoo.edu For the synthesis of the target molecule, the primary concern is the N-protection of glycine.
tert-Butoxycarbonyl (Boc) Group : The Boc group is a widely used protecting group that is stable to basic conditions and nucleophiles but is readily cleaved under acidic conditions. nih.gov
Protection : As mentioned, Boc is introduced using Boc anhydride (Boc₂O). nih.gov
Deprotection : The final deprotection of the N-Boc-glycyl-tryptamine intermediate is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). researchgate.net Other acidic conditions, such as HCl in dioxane, are also effective. researchgate.net
Benzyloxycarbonyl (Cbz or Z) Group : The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. figshare.comnih.gov
Protection : Cbz is installed using benzyl chloroformate (Cbz-Cl). thieme.de
Deprotection : Removal of the Cbz group from the N-Cbz-glycyl-tryptamine intermediate is most commonly performed by catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂). nih.gov This method is advantageous for its mild and neutral reaction conditions.
While the primary amine of tryptamine is the intended nucleophile, the indole nitrogen also possesses some nucleophilicity and could potentially react in side reactions. In many syntheses, protection of the indole nitrogen is not necessary due to the higher reactivity of the primary aliphatic amine. However, for certain complex syntheses or when using highly reactive reagents, the indole nitrogen can be protected, often with groups like Boc or tosyl (Ts). semanticscholar.org
Table 2: Common Protecting Groups for Glycine and Their Deprotection Conditions
| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA in DCM, HCl in dioxane) researchgate.net |
Advanced and Stereoselective Synthetic Approaches
Beyond the standard synthesis, advanced methodologies allow for the preparation of chiral analogs of this compound and for the selective modification of its indole ring. These approaches are crucial for exploring the structure-activity relationships of related compounds in medicinal chemistry.
Asymmetric Synthesis Considerations for Chiral Analogs
The parent molecule, being derived from glycine, is achiral. However, chiral analogs can be synthesized by introducing stereocenters at either the amino acid portion or the tryptamine backbone.
Use of Chiral Amino Acid Equivalents : Instead of glycine, a chiral α-amino acid (e.g., L-Alanine) can be used as the precursor. The coupling and deprotection steps would proceed similarly, yielding a chiral product with a stereocenter at the α-carbon of the acetamide (B32628) group. Alternatively, chiral glycine equivalents, which are building blocks designed to react diastereoselectively, can be employed to synthesize enantiopure N-protected α-amino acids that can then be coupled with tryptamine. rsc.org
Asymmetric Synthesis of Tryptamine Analogs : Introducing chirality to the tryptamine side-chain creates another avenue for generating chiral analogs.
β-Substituted Tryptamines : An effective method for the enantiospecific synthesis of β-substituted tryptamines involves the regioselective ring-opening of chiral N-acylaziridines with an indole nucleophile. nih.govacs.orgresearchgate.netfigshare.com This reaction, typically catalyzed by a Lewis acid like BF₃·OEt₂, proceeds in an Sₙ2-like fashion, allowing for the controlled formation of a stereocenter at the β-position of the tryptamine side chain. nih.gov
α-Substituted Tryptamines : The asymmetric synthesis of α-substituted tryptamines is more challenging. However, methods involving the addition of enolates to sulfinimines have been developed to create α-substituted β-amino ketones, which can serve as precursors to the desired chiral tryptamines. nih.gov
The chirality of amino acids and their arrangement in a peptide chain can significantly influence the resulting structure's biological activity and assembly properties. nih.gov
Chemo- and Regioselective Functionalization of the Indole Moiety
The indole ring of tryptamine is a rich platform for chemical modification. Its electron-rich nature makes it susceptible to electrophilic substitution, but controlling the position of functionalization (regioselectivity) can be challenging. The C3 position is the most nucleophilic, but since it is already substituted in tryptamine, reactions often target the C2 position or the benzene (B151609) portion of the ring (C4, C5, C6, C7).
C-H Functionalization : Direct C-H functionalization has emerged as a powerful tool for modifying indoles. Transition metal catalysis, for instance with iron-porphyrin complexes, allows for the introduction of functional groups at the C3 position of indole to synthesize tryptamine precursors. thieme.denih.gov For an already formed tryptamine, palladium-catalyzed reactions can achieve regioselective C-H functionalization at other positions, such as C4, often with the use of a directing group. nih.gov
Alkylation and Acylation : The indole nitrogen (N1) can be selectively alkylated under basic conditions (e.g., using NaH) followed by treatment with an alkyl halide. cdnsciencepub.com Friedel-Crafts type acylations, for example using oxalyl chloride, typically occur at the C3 position to give an indol-3-ylglyoxylyl chloride, which can be a versatile intermediate for tryptamine synthesis. acs.org
Halogenation : Halogenated tryptamines are important as synthetic intermediates and in medicinal chemistry. nih.gov Regioselective halogenation can be difficult to achieve with standard chemical methods. However, enzymatic approaches using specific halogenases have shown promise. For instance, tryptophan halogenases can catalyze the regioselective chlorination of tryptophan and tryptamine, often at the C7 position. nih.gov
These advanced methods provide access to a wide array of structurally diverse analogs of this compound, enabling detailed exploration of their chemical and biological properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tryptamine |
| Glycine |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| N,N'-diisopropylcarbodiimide (DIC) |
| 1-hydroxybenzotriazole (HOBt) |
| 1-hydroxy-7-azabenzotriazole (HOAt) |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) |
| N,N-diisopropylethylamine (DIPEA) |
| N-methylmorpholine (NMM) |
| N-tert-butoxycarbonyl-glycine (N-Boc-glycine) |
| Di-tert-butyl dicarbonate |
| N-benzyloxycarbonyl-glycine (N-Cbz-glycine) |
| Benzyl chloroformate |
| Phenylhydrazine |
| 4-aminobutanal |
| Triethylsilane (TES) |
| Trifluoroacetic acid (TFA) |
Derivatization Strategies for Analog and Library Synthesis
The structural scaffold of this compound, which combines a glycine-like alpha-amino acid moiety with a tryptamine tail, presents multiple strategic points for chemical modification. These sites allow for the systematic alteration of its physicochemical properties, enabling the generation of diverse chemical libraries for various research applications. Derivatization can be targeted at the N-terminal primary amine, the C-terminal amide linkage, and the indole ring system. Furthermore, the entire molecule can serve as a dipeptide isostere for incorporation into larger peptidomimetic structures.
Modifications at the N-terminal Amino Group
N-Acylation: The free amino group can be readily acylated by reacting it with various acylating agents, such as acyl chlorides or carboxylic acid anhydrides, typically in the presence of a base. This reaction forms a new amide bond, effectively capping the N-terminus. A diverse library of analogs can be synthesized by varying the carboxylic acid used. For instance, reaction with azelaic acid monomethyl ester chloride has been used to append a long aliphatic chain to the amino group of tryptamine, demonstrating a common acylation strategy. nih.gov
N-Sulfonylation: Introduction of a sulfonyl group can be achieved by reacting the primary amine with sulfonyl chlorides (e.g., arylsulfonyl chlorides) in the presence of a base like pyridine (B92270) or sodium acetate. nih.gov This modification introduces a sulfonamide linkage, which can act as a non-classical bioisostere of an amide bond and can significantly impact the acidity and hydrogen-bonding properties of the molecule.
N-Alkylation and Reductive Amination: The primary amine can be converted to a secondary or tertiary amine through alkylation. A powerful method for this is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction with an agent like sodium cyanoborohydride or through catalytic hydrogenation. nih.govorganic-chemistry.orgyoutube.com This one-pot procedure allows for the introduction of a wide variety of alkyl and aryl-alkyl substituents. Alternatively, direct N-alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. More advanced methods utilize alcohols as alkylating agents in the presence of an iridium catalyst through a "borrowing hydrogen" mechanism, offering a greener alternative. nih.gov
| Modification Type | Reagents and Conditions | Product Functional Group | Representative Example |
|---|---|---|---|
| Acylation | Acyl chloride (R-COCl), Base (e.g., Et3N), Solvent (e.g., THF) | N-acyl amide | Reaction with benzoyl chloride yields an N-benzoyl derivative. |
| Sulfonylation | Sulfonyl chloride (R-SO2Cl), Base (e.g., Pyridine or NaOAc), Heat | Sulfonamide | Reaction with tosyl chloride yields an N-tosyl derivative. |
| Reductive Amination | Aldehyde/Ketone (R-CHO/R2CO), Reducing Agent (e.g., NaBH3CN), pH ~5-6 | Secondary/Tertiary Amine | Reaction with acetone (B3395972) followed by reduction yields an N-isopropyl derivative. |
| Catalytic N-Alkylation | Alcohol (R-CH2OH), Iridium Catalyst, Heat | Secondary Amine | Reaction with benzyl alcohol yields the N-benzyl derivative. nih.gov |
C-terminal Amide Substitutions
The term "C-terminal" in this context refers to the tryptamine portion of the molecule, which is connected via an amide bond. Creating analogs through "C-terminal amide substitution" involves replacing the 2-(1H-indol-3-yl)ethyl moiety with different amine-containing groups. This strategy allows for the exploration of how the size, shape, and functionality of this part of the molecule influence its properties.
The most direct synthetic approach to achieve this involves a two-step process. First, a suitable N-protected glycine (like Boc-glycine) is activated and coupled with a diverse range of primary or secondary amines (R¹R²NH) to form an N-protected 2-amino-N-substituted acetamide. Subsequent deprotection of the amino group yields the desired analogs.
Alternatively, a library can be constructed starting from a haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide (B1266107). Nucleophilic substitution of the halide by various amines provides a straightforward route to a wide array of N-substituted 2-aminoacetamides. Studies have demonstrated the reaction of 2-bromoacetamide with amines like aminodiphenylmethane (B1666581) and various β-aminoalcohols in refluxing acetonitrile (B52724) with a mild base to generate the corresponding substituted acetamides. researchgate.net This methodology is highly amenable to parallel synthesis for the creation of a compound library.
| Starting Amine (R¹R²NH) | Reaction | Product Structure Core | Potential Diversity |
|---|---|---|---|
| Aniline | Reaction with 2-chloroacetyl chloride to form an N-substituted chloroacetamide, followed by amination (e.g., with NH3) or azide (B81097) substitution and reduction. | 2-amino-N-phenylacetamide | Aromatic, heteroaromatic amines. ijpsr.info |
| Benzylamine | 2-amino-N-benzylacetamide | Aralkyl amines. | |
| Cyclohexylamine | 2-amino-N-cyclohexylacetamide | Alicyclic amines. | |
| 3-Aminobenzyl alcohol | 2-amino-N-(3-(hydroxymethyl)phenyl)acetamide | Functionalized aromatic amines. researchgate.net |
Indole Ring System Alterations (e.g., halogenation, alkylation)
The indole ring is an electron-rich aromatic system that is susceptible to electrophilic substitution, providing another avenue for derivatization. Key modifications include halogenation and alkylation at various positions on the ring.
Halogenation: The indole nucleus can be halogenated using N-halosuccinimides such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net The position of halogenation (e.g., C2, C4, C5, C6, or C7) can be influenced by the reaction conditions and the presence of directing groups on the indole nitrogen or side chain. For instance, electrophilic bromination often favors the C5 or C6 positions depending on the substrate. These halogenated derivatives can serve as final products or as intermediates for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira).
Alkylation: Alkylation can occur at either the indole nitrogen (N1) or at a carbon atom of the ring, most commonly the C3 position if it is unsubstituted.
N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated with an alkyl halide. nih.gov This modification removes the hydrogen bond donor capability of the indole NH group.
C-Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the benzene portion of the indole ring, although regioselectivity can be an issue. wikipedia.orgstudymind.co.uk More specific methods have been developed for direct C3-alkylation of indoles with various electrophiles to construct tryptamine derivatives. researchgate.netnih.gov While the C3 position in the target compound is already substituted, modifications at other positions like C2 are possible, often requiring more specialized methods.
| Modification Type | Position | Typical Reagents and Conditions | Resulting Moiety |
|---|---|---|---|
| Halogenation | C5 / C6 / C7 | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., HFIP, MeCN). organic-chemistry.orgresearchgate.net | Bromo- or Chloro-substituted indole. |
| Alkylation | N1 | 1. Base (e.g., NaH, K2CO3); 2. Alkyl halide (e.g., CH3I, BnBr) in DMF or THF. nih.gov | N-alkyl or N-benzyl indole. |
| Alkylation | C2 / C4 / C6 | Friedel-Crafts conditions (Alkyl halide, Lewis Acid like AlCl3), often with poor regioselectivity for complex indoles. wikipedia.org | C-alkylated indole. |
Incorporation into Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic peptides but with improved properties such as enhanced stability against proteolytic degradation, better bioavailability, and constrained conformations. nih.gov The structure of this compound, being a conjugate of glycine and tryptamine, is an excellent candidate for use as a building block in peptidomimetic design.
This molecule can be viewed as a dipeptide isostere of Gly-Trp, where the typical peptide backbone is maintained. It can be incorporated into a larger peptide sequence to introduce the bulky, hydrophobic indole side chain of tryptophan. The utility of this scaffold lies in the ability to modify it at the points described previously. For example, N-terminal alkylation can disrupt backbone hydrogen bonding, which may favor membrane permeability or enforce a specific conformation. libretexts.org
Furthermore, the amide bond itself can be replaced with other linkages, such as a 1,2,3-triazole ring (a common amide bond bioisostere), through multi-component reactions like the Ugi reaction followed by cyclization. nih.govcam.ac.uk The tryptamine unit can be used as the amine component in such reactions to build complex, non-peptidic scaffolds that project the key pharmacophoric features (the indole ring and the N-terminal amine) in a defined spatial orientation. The synthesis of short cationic peptoids, which are N-substituted glycine oligomers, has been demonstrated using tryptamine as a building block, highlighting its role in creating novel antimicrobial peptidomimetics. mdpi.com
Molecular Interactions and Mechanistic Elucidation in Vitro and in Silico
Investigation of Molecular Targets and Binding Dynamics
Receptor Binding Studies: Affinity and Selectivity Profiling (e.g., G-protein coupled receptors, ligand-gated ion channels)
No published studies were identified that have characterized the binding affinity or selectivity profile of 2-amino-N-[2-(1H-indol-3-yl)acetamide] for any G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Data on its potential interactions with these major classes of drug targets are currently unavailable.
Enzyme Modulation: Inhibition/Activation Kinetics and Mechanism of Action (e.g., proteases, kinases)
There is no available research detailing the effects of 2-amino-N-[2-(1H-indol-3-yl)acetamide] on the activity of enzymes such as proteases or kinases. Consequently, information regarding its potential inhibitory or activatory kinetics and the corresponding mechanisms of action has not been determined.
Ligand-Protein Interaction Thermodynamics via Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical studies employing techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to thermodynamically characterize the interaction between 2-amino-N-[2-(1H-indol-3-yl)acetamide] and any protein target have not been reported in the scientific literature.
Cellular Pathway Interrogation
Modulation of Signal Transduction Cascades (e.g., MAPK, PI3K/Akt pathways)
There are no experimental data to indicate whether 2-amino-N-[2-(1H-indol-3-yl)acetamide] modulates key signal transduction cascades such as the Mitogen-Activated Protein Kinase (MAPK) or the Phosphoinositide 3-kinase (PI3K)/Akt pathways. The influence of this compound on intracellular signaling remains uninvestigated.
Regulation of Gene Expression and Protein Synthesis at the Transcriptional and Translational Levels
Scientific investigations into the effects of 2-amino-N-[2-(1H-indol-3-yl)acetamide] on gene expression at the transcriptional level or on protein synthesis at the translational level have not been conducted. As a result, its potential to regulate these fundamental cellular processes is unknown.
Mechanistic Studies on Cellular Proliferation, Differentiation, and Apoptosis (excluding efficacy data)
No research publications were identified that investigated the mechanistic effects of 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide on cellular processes such as proliferation, differentiation, or apoptosis.
Computational Chemistry and Molecular Modeling
There is no available information from computational studies on this compound. Specifically, no data was found for:
Pharmacophore Modeling and Virtual Screening Applications
Due to the absence of research data, no data tables or a list of compound names can be generated as per the user's request.
Structure Activity Relationship Sar Analysis of 2 Amino N 2 1h Indol 3 Yl Ethyl Acetamide and Its Analogues
Identification of Key Pharmacophoric Elements
The core structure of 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide contains three critical pharmacophoric elements: the indole (B1671886) heterocycle, the amide bond, and the primary amino group. Each of these components plays a distinct role in the molecule's interaction with biological targets.
The indole nucleus is a fundamental pharmacophore in many biologically active compounds, including natural products and synthetic drugs. mdpi.com Its bicyclic structure, composed of a fused benzene (B151609) and pyrrole (B145914) ring, is crucial for receptor binding and molecular recognition. nih.gov The indole ring's unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, are key to its function. nih.gov
In many tryptamine (B22526) analogues, the indole moiety serves as an essential template for interaction with receptors. nih.gov For instance, in the context of serotonin (B10506) (5-HT) receptors, the indole nitrogen can act as a hydrogen bond donor, stabilizing the ligand-receptor complex. mdpi.com The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. mdpi.com
The amide bond is a prevalent functional group in pharmaceutical chemistry, valued for its chemical stability and defined geometry. amrita.edu It provides both hydrogen-bond donor and acceptor sites, which are critical for molecular interactions. amrita.edu The conformational flexibility of the amide bond in tryptamine derivatives allows the molecule to adopt various spatial arrangements, influencing its binding affinity and selectivity for different receptors or enzymes. researchgate.net
The primary amino group at the terminus of the molecule is a significant contributor to its biological activity. At physiological pH, this group is typically protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is often crucial for forming strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site of a receptor or enzyme.
The ionization state of the primary amino group can also influence the molecule's solubility and ability to cross biological membranes. The presence of this charged group generally increases water solubility, which can be a desirable property for drug candidates.
Impact of Structural Modifications on Molecular Activity and Selectivity
Systematic modifications to the structure of this compound and its analogues can provide valuable insights into the SAR and lead to the development of compounds with enhanced activity and selectivity.
Altering the substituents on the indole ring can have a profound impact on the biological activity of tryptamine derivatives. The position and nature of these substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
For example, studies on tryptamine analogues have shown that the position of a hydroxyl group on the indole ring is critical for modulating 5-HT2A receptor activity. nih.gov Compounds with a hydroxyl group at the 4th and 5th positions exhibit significantly higher activity compared to those with substitutions at the 6th and 7th positions. nih.gov Furthermore, electron-donating groups at the 5-position of the indole nucleus have been shown to enhance affinity for serotonin receptors. datapdf.com Conversely, substitution at the N-1 position of the indole ring with methyl or ethyl groups can lead to a significant decrease in affinity for the human serotonin transporter (hSERT), suggesting a potential hydrogen-bonding interaction or limited steric tolerance in that region. researchgate.net
Table 1: Effect of Indole Ring Substitution on Receptor Activity
| Compound Analogue | Substitution Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Psilocin Analogs | 4-OH | Hydroxyl | Higher 5-HT2A agonistic activity | nih.gov |
| Psilocin Analogs | 5-OH | Hydroxyl | Higher 5-HT2A agonistic activity | nih.gov |
| Psilocin Analogs | 6-OH | Hydroxyl | Lower 5-HT2A agonistic activity | nih.gov |
| Psilocin Analogs | 7-OH | Hydroxyl | Lower 5-HT2A agonistic activity | nih.gov |
| DMT Analogs | 5-Methoxy | Methoxy | High affinity for 5-HT receptors | datapdf.com |
| Indole Cyclopropylmethylamines | N-1 Methyl/Ethyl | Alkyl | 10- to 30-fold decrease in hSERT affinity | researchgate.net |
The ethyl linker connecting the indole ring to the amide group is another critical component that can be modified to alter the molecule's activity. The length, rigidity, and substitution of this linker can influence the spatial relationship between the key pharmacophoric elements, thereby affecting how the molecule fits into its binding site.
For instance, in a series of tryptamine and homotryptamine derivatives, the length of this linker was found to be important for their activity as inhibitors of 15-lipoxygenase. researchgate.net Homotryptamines, which have a three-carbon linker, showed comparable or, in some cases, improved potency compared to their tryptamine counterparts with a two-carbon linker. This suggests that a slight increase in the distance between the indole nucleus and the rest of the molecule can be beneficial for certain biological targets.
Furthermore, introducing conformational constraints into the linker, for example, by incorporating a cyclopropane (B1198618) ring, has been shown to produce potent and selective serotonin reuptake inhibitors. researchgate.net This highlights the importance of the linker's flexibility and its role in pre-organizing the molecule into a bioactive conformation.
Isosteric Replacements of the Amide Bond
Several classes of functional groups are recognized as effective amide isosteres. nih.govcambridgemedchemconsulting.com These replacements can influence the molecule's interaction with its biological target by altering hydrogen bond donor/acceptor patterns, dipole moments, and conformational rigidity. sci-hub.senih.gov The choice of an isostere is guided by the desire to retain or improve the desired biological activity while addressing liabilities such as poor metabolic stability due to enzymatic hydrolysis of the amide bond. cambridgemedchemconsulting.comdrughunter.com
Common isosteric replacements for the amide bond include, but are not limited to, 1,2,3-triazoles, oxadiazoles, and trifluoroethylamines. nih.govcambridgemedchemconsulting.comdrughunter.com The 1,4-disubstituted 1,2,3-triazole is often considered a close mimic of the trans-amide bond, offering a similar vector relationship between the flanking substituents. nih.gov Oxadiazoles, being heterocyclic, introduce a more rigid structure and can alter the electronic and hydrogen bonding properties of the molecule. nih.gov The trifluoroethylamine group serves as a non-classical isostere that can mimic the carbonyl of the amide and enhance metabolic stability. drughunter.comresearchgate.net
The following interactive data table summarizes various potential isosteric replacements for the amide bond in this compound and the rationale for their consideration in structure-activity relationship (SAR) studies.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com For this compound and its analogues, QSAR models can be instrumental in predicting the biological activity of novel derivatives, thereby guiding the design of more potent and selective compounds. nih.gov
Development of Predictive Models Correlating Structure with Biological Activity
The development of a predictive QSAR model begins with the compilation of a dataset of structurally related compounds with their corresponding biological activities. nih.gov For tryptamine derivatives, this would involve synthesizing a library of analogues with systematic structural modifications and evaluating their biological effects in a relevant assay. nih.gov
Once the data is collected, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as physicochemical, topological, and electronic properties. researchgate.net Examples of descriptors relevant to tryptamine derivatives include:
LogP: A measure of lipophilicity, which influences membrane permeability and transport to the target site. nih.gov
Molecular Weight (MW): Relates to the size of the molecule.
Topological Polar Surface Area (TPSA): An indicator of the molecule's polarity and hydrogen bonding capacity.
Quantum Chemical Descriptors: Such as HOMO and LUMO energies, which describe the molecule's electronic properties.
Various statistical methods can then be employed to build the QSAR model, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common techniques. researchgate.netmdpi.com Holographic QSAR (HQSAR) is another approach that utilizes molecular fragments as descriptors, which can be particularly useful for diverse sets of tryptamine derivatives as it does not require molecular alignment. nih.gov
The following interactive table provides a hypothetical example of a 2D-QSAR model for a series of tryptamine analogues, illustrating the types of descriptors and their contribution to the predicted biological activity.
Statistical Validation and Interpretation of QSAR Descriptors
The reliability and predictive power of a developed QSAR model must be rigorously validated before it can be used for the design of new compounds. nih.govbasicmedicalkey.com Validation is typically performed through both internal and external procedures. nih.govbasicmedicalkey.com
Internal validation techniques assess the robustness of the model using the initial dataset. The most common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. taylorfrancis.com A high cross-validated correlation coefficient (q²) indicates good internal predictivity. researchgate.net
External validation is a more stringent test of the model's predictive ability. basicmedicalkey.com It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. mdpi.com The model's ability to accurately predict the biological activities of the test set compounds is a key indicator of its real-world applicability. mdpi.com
Several statistical parameters are used to evaluate the performance of a QSAR model: nih.gov
Coefficient of determination (R²): Measures the goodness of fit of the model to the training set data.
Cross-validated correlation coefficient (q² or Q²): Indicates the internal predictive ability of the model. A value greater than 0.5 is generally considered acceptable. researchgate.net
Predictive R² (R²pred): Measures the predictive power of the model for an external test set.
The interpretation of the descriptors included in the final QSAR model provides valuable insights into the structure-activity relationship. researchgate.netnih.gov For instance, a positive correlation with LogP suggests that increasing lipophilicity may enhance activity, guiding the synthesis of more lipophilic analogues. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents in a particular region of the molecule are detrimental to activity. nih.gov This mechanistic interpretation is a crucial aspect of rational drug design. nih.gov
The following table summarizes key statistical parameters used for the validation of QSAR models.
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model, determined by cross-validation. | > 0.5 |
| R²pred (Predictive R² for external set) | Measures the predictive power of the model on an external set of compounds not used in model development. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
Biochemical Transformations and Degradation Pathways Non Human Biological Systems
Enzymatic Biotransformation Studies in In Vitro Systems and Microbial Models
The enzymatic machinery of various microorganisms and in vitro preparations from different biological sources are known to catalyze a range of reactions on molecules containing indole (B1671886) and ethylamine (B1201723) functionalities. These transformations are crucial in understanding the compound's persistence and potential biological activity in non-human systems.
Enzymatic transformations of indole-containing compounds often involve oxidative and hydrolytic reactions. The primary amine and the amide linkage in 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide represent potential sites for such enzymatic attacks.
Oxidation: In analogous compounds like tryptamine (B22526), oxidative deamination catalyzed by monoamine oxidase (MAO) is a primary metabolic route, leading to the formation of an aldehyde intermediate. nih.gov Similarly, cytochrome P450 (CYP450) enzymes are known to hydroxylate the indole ring, as seen in the metabolism of melatonin (B1676174) (N-acetyl-5-methoxytryptamine), which is converted to 6-hydroxymelatonin. wikipedia.org It is plausible that this compound could undergo similar oxidative transformations.
Hydrolysis: The amide bond in the acetamide (B32628) side chain is a potential substrate for amidase enzymes. Microbial amidases are known to hydrolyze amide bonds, which would cleave the molecule into 2-(1H-indol-3-yl)ethanamine (tryptamine) and aminoacetic acid (glycine). For instance, indole-3-acetamide (B105759) is hydrolyzed by indole-3-acetamide hydrolase in some bacteria to produce indole-3-acetic acid. nih.gov
The following table illustrates potential enzymatic reactions based on studies of analogous compounds.
| Reaction Type | Potential Enzyme Class | Potential Product(s) | Analogous Reaction |
| Oxidative Deamination | Monoamine Oxidase (MAO) | [2-(1H-indol-3-yl)ethyl]acetaldehyde | Tryptamine degradation nih.gov |
| Indole Ring Hydroxylation | Cytochrome P450 (CYP450) | 2-amino-N-[2-(hydroxy-1H-indol-3-yl)ethyl]acetamide | Melatonin metabolism wikipedia.org |
| Amide Hydrolysis | Amidase | Tryptamine, Glycine (B1666218) | Indole-3-acetamide hydrolysis nih.gov |
This table presents hypothetical reactions for this compound based on known enzymatic transformations of structurally similar compounds.
Following initial biotransformation reactions, the resulting metabolites can undergo conjugation, a process that typically increases water solubility. While specific conjugation pathways for this compound have not been reported, common conjugation reactions observed for xenobiotics in non-human biological systems include glucosidation and sulfation.
In the case of hydroxylated metabolites, conjugation with a sugar moiety (e.g., glucose) or a sulfate (B86663) group can occur. For example, the primary metabolite of melatonin, 6-hydroxymelatonin, is subsequently conjugated with sulfate. wikipedia.org
Identification of metabolites from in vitro incubations with microbial cultures or liver microsomes would typically involve techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the parent compound and its transformation products.
Environmental and Ex Vivo Degradation Mechanisms
The persistence of this compound in the environment is determined by its susceptibility to abiotic and biotic degradation processes.
Photolytic Stability: Indole derivatives can be susceptible to photodegradation. Studies on the plant growth regulator 2-(1-naphthyl)acetamide have shown that the aromatic moiety is the primary site of photochemical reactions. researchgate.net It is conceivable that the indole ring of this compound could undergo phototransformation upon exposure to ultraviolet radiation, leading to various degradation products.
Hydrolytic Stability: The stability of the amide bond to non-enzymatic hydrolysis is an important factor in the compound's environmental persistence. In defined media at various pH values, the rate of hydrolysis would determine the abiotic breakdown of the molecule into its constituent tryptamine and glycine moieties. Generally, amide bonds are relatively stable to hydrolysis under neutral pH conditions but can be more readily cleaved under acidic or basic conditions.
The table below provides a hypothetical summary of stability assessments.
| Condition | Parameter | Expected Outcome | Rationale based on Analogs |
| UV Irradiation | Half-life (t1/2) | Moderate to Low | Indole ring is photoreactive researchgate.net |
| Neutral pH (7.0) | Hydrolysis Rate | Slow | Amide bonds are generally stable |
| Acidic pH (e.g., 3.0) | Hydrolysis Rate | Increased | Acid-catalyzed hydrolysis of amides |
| Basic pH (e.g., 10.0) | Hydrolysis Rate | Increased | Base-catalyzed hydrolysis of amides |
This table presents expected stability outcomes for this compound based on general chemical principles and studies of related compounds.
Microorganisms play a pivotal role in the degradation of organic compounds in the environment. Bacteria capable of utilizing indole and its derivatives as a carbon and nitrogen source have been identified. nih.gov The biodegradation of this compound in environments such as soil or water would likely be initiated by microbial communities.
The degradation pathway could involve initial enzymatic transformations as described in section 5.1.1, such as hydrolysis of the amide bond to yield tryptamine and glycine, which are readily biodegradable. The resulting tryptamine could then be further metabolized through pathways involving oxidative deamination. nih.gov The indole ring itself can be degraded by various microorganisms through ring cleavage reactions, ultimately leading to mineralization. frontiersin.org For example, bacteria of the genus Pseudomonas are known to degrade a wide range of aromatic compounds, including indole derivatives. asm.org
Advanced Analytical and Biophysical Techniques for Studying 2 Amino N 2 1h Indol 3 Yl Ethyl Acetamide in Research
Spectroscopic Methods for Mechanistic Investigation
Spectroscopic techniques are fundamental for probing the molecular structure and interactions of 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide at an atomic level. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for mechanistic studies, such as defining ligand-protein binding and confirming the formation of molecular complexes.
Nuclear Magnetic Resonance (NMR) for Ligand-Binding Studies
NMR spectroscopy is a powerful method to investigate the binding of a ligand, such as this compound, to a target protein. Techniques like Chemical Shift Perturbation (CSP) are commonly used. In a CSP experiment, the NMR spectrum of a target protein is recorded alone and then again after the addition of the ligand. If the ligand binds to the protein, the chemical environment of the amino acid residues at the binding site is altered, causing a shift in their corresponding signals in the NMR spectrum. By mapping these shifts onto the protein's structure, the binding site can be identified.
For example, in a hypothetical ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which observes the correlation between a nitrogen atom and its attached proton, the addition of this compound to a target protein would cause specific peaks corresponding to the backbone amides in the binding pocket to shift.
Table 1: Representative ¹H-¹⁵N HSQC Chemical Shift Perturbation Data
| Residue | Chemical Shift (Free Protein, ppm) | Chemical Shift (Protein + Ligand, ppm) | Chemical Shift Perturbation (Δδ, ppm) |
|---|---|---|---|
| Gly45 | 8.31 (¹H), 118.2 (¹⁵N) | 8.45 (¹H), 118.9 (¹⁵N) | 0.16 |
| Val67 | 7.98 (¹H), 121.5 (¹⁵N) | 8.12 (¹H), 121.6 (¹⁵N) | 0.14 |
| Leu89 | 8.52 (¹H), 120.1 (¹⁵N) | 8.53 (¹H), 120.1 (¹⁵N) | 0.01 |
| Ala102 | 8.15 (¹H), 125.4 (¹⁵N) | 8.33 (¹H), 126.2 (¹⁵N) | 0.20 |
This table illustrates hypothetical data where Gly45, Val67, and Ala102 show significant chemical shift perturbations, indicating their likely involvement in binding this compound, while Leu89 is likely outside the binding site.
Mass Spectrometry for Complex Formation
Mass spectrometry (MS) is used to confirm the formation of a non-covalent protein-ligand complex and to determine its stoichiometry. Electrospray ionization (ESI) is a soft ionization technique that can transfer intact protein-ligand complexes from solution into the gas phase. By analyzing the mass-to-charge ratio (m/z) of the ions, the molecular weight of the complex can be determined. Comparing the mass spectrum of the protein alone to the spectrum of the protein incubated with this compound allows for the direct observation of a new species corresponding to the bound complex.
Table 2: Example ESI-MS Data for Protein-Ligand Complex Formation
| Species | Observed Mass (Da) | Expected Mass (Da) | Interpretation |
|---|---|---|---|
| Target Protein (Apo) | 25,000.5 | 25,000.4 | Unbound protein |
| Ligand | 217.3 | 217.26 | Free ligand |
| Protein-Ligand Complex | 25,217.7 | 25,217.66 | 1:1 Stoichiometry Confirmed |
This table shows representative mass spectrometry data confirming the formation of a 1:1 complex between a 25 kDa target protein and this compound.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating mixtures and are widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules like this compound. oup.comnih.gov In a typical reverse-phase HPLC (RP-HPLC) setup, the compound is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The compound and any impurities are separated based on their relative affinities for the two phases. A detector, often a UV-Vis spectrophotometer set to a wavelength where the indole (B1671886) ring absorbs (around 280 nm), measures the concentration of each substance as it elutes from the column. oup.comacademicjournals.org
The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture are analyzed over time to track the consumption of reactants and the formation of the product.
Table 3: Typical HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15,432 | 0.31 | Impurity A |
| 2 | 4.78 | 4,956,881 | 99.52 | This compound |
| 3 | 5.92 | 8,510 | 0.17 | Impurity B |
This table presents a sample HPLC result for a batch of this compound, indicating a purity of 99.52%.
Advanced Biophysical Techniques for Elucidating Binding and Conformational Changes
To understand the functional consequences of ligand binding, advanced biophysical techniques are employed to study changes in the structure and conformation of the target macromolecule.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary and tertiary structure of proteins. creative-proteomics.comcreative-biostructure.com When this compound binds to a target protein, it can induce conformational changes. springernature.com These changes, such as an increase in α-helical content or an alteration in the environment of aromatic amino acid residues, can be detected as changes in the CD spectrum in the far-UV (190-250 nm) and near-UV (250-350 nm) regions, respectively. uniroma1.itmuni.cz Titrating the protein with the ligand and monitoring the CD signal at a specific wavelength can also be used to determine binding affinity.
X-ray Crystallography of Protein-Ligand Complexes
X-ray crystallography provides the highest resolution structural information, offering a detailed three-dimensional view of how this compound binds to its protein target at the atomic level. To achieve this, a high-quality crystal of the protein-ligand complex is required. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. The final structure reveals the precise orientation of the ligand in the binding pocket, the specific amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding.
Table 4: Representative X-ray Crystallography Data Collection and Refinement Statistics
| Parameter | Value |
|---|---|
| Data Collection | |
| Space group | P2₁2₁2₁ |
| Resolution (Å) | 1.8 |
| R-merge | 0.065 |
| I/σI | 15.2 |
| Completeness (%) | 99.8 |
| Refinement | |
| No. of reflections | 35,421 |
| R-work / R-free | 0.18 / 0.21 |
| Ramachandran favored (%) | 98.5 |
| Ramachandran outliers (%) | 0.1 |
This table provides an example of the quality metrics for a solved crystal structure of a protein in complex with a ligand like this compound.
Imaging Modalities for Subcellular Localization Studies with Labeled Probes
To understand the biological context of the compound's action, it is essential to determine its location within a cell.
Fluorescence and Confocal Microscopy
Since this compound is not intrinsically fluorescent, it must first be chemically modified by attaching a fluorescent dye (a fluorophore). This creates a "labeled probe" that can be visualized inside cells using fluorescence microscopy. The choice of fluorophore depends on the desired excitation and emission wavelengths and the chemical handle on the parent molecule available for conjugation.
Once a fluorescent probe is synthesized, it can be introduced to live or fixed cells. Confocal microscopy is a specialized type of fluorescence microscopy that offers high-resolution optical sectioning, eliminating out-of-focus light to produce sharp images. cmu.eduresearchgate.net By imaging the fluorescent probe and co-staining with markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria), the subcellular localization of the compound can be precisely determined. blochlab.comspringernature.com This information is critical for correlating the compound's molecular mechanism with its cellular site of action.
Table 5: Hypothetical Experimental Summary for Subcellular Localization
| Probe | Cell Line | Organelle Marker | Excitation/Emission (nm) | Observed Localization |
|---|---|---|---|---|
| Ligand-Fluorophore Conjugate | HeLa | DAPI (Nucleus) | 488/520 | Cytoplasmic, excluded from nucleus |
| Ligand-Fluorophore Conjugate | HeLa | MitoTracker Red (Mitochondria) | 488/520 | Punctate staining co-localizing with mitochondria |
This table summarizes a hypothetical experiment to determine the subcellular localization of a fluorescently labeled version of this compound, suggesting it accumulates in the mitochondria.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| DAPI |
Conceptual Research Implications and Future Directions for 2 Amino N 2 1h Indol 3 Yl Ethyl Acetamide
Potential as a Molecular Probe for Investigating Biological Systems
The inherent structural features of 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide make it an attractive candidate for development as a molecular probe. The indole (B1671886) ring is known to participate in various biological interactions, including mimicking the amino acid tryptophan, which is crucial for the binding of some proteins. The aminoacetamide portion of the molecule offers a handle for further chemical modification, such as the attachment of fluorophores, biotin, or other reporter tags.
Once functionalized, such probes could be employed to investigate a variety of biological processes. For instance, if the parent compound is found to bind to a specific protein or receptor, a fluorescently labeled version could be used to visualize the localization and dynamics of that target within living cells using advanced microscopy techniques. Furthermore, affinity-based probes derived from this scaffold could be utilized for target identification and validation studies, helping to elucidate the molecular mechanisms of action for this class of compounds. The development of such tools would be invaluable for dissecting complex biological systems and identifying novel therapeutic targets.
Derivation of Novel Structural Scaffolds for Chemical Biology Tool Development
The chemical structure of this compound serves as a foundational scaffold from which a diverse library of novel chemical biology tools can be derived. The indole ring, the ethyl linker, and the aminoacetamide moiety all present opportunities for systematic chemical modification to explore the structure-activity relationships (SAR) and develop compounds with tailored properties.
For example, substitutions on the indole ring could be systematically varied to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity or selectivity for a particular biological target. The length and rigidity of the ethyl linker could also be altered to optimize the spatial orientation of the key interacting groups. The primary amine of the aminoacetamide side chain is a particularly versatile point for diversification, allowing for the introduction of a wide range of functional groups through well-established amide coupling reactions. This systematic derivatization could lead to the discovery of novel inhibitors, activators, or modulators of protein function, expanding the toolbox available to chemical biologists. Research into related N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has demonstrated the feasibility of synthesizing a variety of analogs with potential biological activities. nih.govnih.gov
Integration with Systems Biology Approaches for Network-Level Analysis
Should this compound or its derivatives exhibit significant biological activity, they could be powerful tools for systems biology research. By perturbing a specific node (e.g., a protein or an enzyme) within a complex cellular network, these compounds can induce a cascade of downstream effects. Modern high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can be employed to comprehensively profile these cellular responses.
Exploration of Emerging Synthetic Methodologies for Accessing Diverse Analogs
The synthesis of a diverse library of analogs based on the this compound scaffold would be greatly facilitated by the exploration and application of emerging synthetic methodologies. While classical methods for indole synthesis and modification are well-established, recent advances in organic chemistry offer more efficient and versatile routes to these compounds.
For example, one-pot, multi-component reactions could be developed to streamline the synthesis of derivatives, allowing for the rapid generation of a large number of compounds for biological screening. nih.gov Advances in C-H activation and late-stage functionalization techniques could enable the direct modification of the indole core at positions that are difficult to access through traditional methods. The adoption of flow chemistry and automated synthesis platforms could further accelerate the drug discovery and chemical probe development process. A recent study on the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide (B32628) derivatives highlights a condensation reaction approach that could be adapted for creating diverse analogs. researchgate.net
| Synthetic Approach | Potential Advantages |
| Multi-component Reactions | Increased efficiency, reduced waste, rapid library generation. nih.gov |
| C-H Functionalization | Access to novel chemical space, late-stage diversification. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. |
Identification of Knowledge Gaps and Future Research Priorities within the Chemical Biology Landscape
The most significant knowledge gap concerning this compound is the lack of fundamental biological characterization. Therefore, the primary future research priority should be a comprehensive screening of this compound against a wide range of biological targets to identify any potential activities. This could involve phenotypic screening in various cell-based assays, as well as target-based screening against panels of enzymes and receptors.
Once a biological activity is identified, further research should focus on:
Target Identification and Validation: Elucidating the specific molecular target(s) of the compound and validating their relevance to the observed biological effect.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to understand the key structural features required for activity and to optimize potency and selectivity.
Development of Chemical Probes: Designing and synthesizing high-quality chemical probes based on the optimized scaffold to facilitate further biological studies.
Exploration of Therapeutic Potential: Investigating the potential of active compounds in relevant disease models.
Addressing these knowledge gaps through a systematic and multidisciplinary research effort will be crucial for unlocking the full potential of this compound and its derivatives as valuable tools for chemical biology and drug discovery. The availability of the hydrochloride salt of this compound for research purposes provides a starting point for these investigations. scbt.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide bond formation between 2-(1H-indol-3-yl)ethylamine and a protected amino acid derivative. Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during coupling.
- Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) under nitrogen to minimize side reactions.
- Deprotection : Remove the protecting group using trifluoroacetic acid (TFA) for Boc or piperidine for Fmoc.
- Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the indole NH peak (~10 ppm), acetamide carbonyl (~170 ppm), and amine protons.
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~245.1 for CHNO).
- HPLC : Perform reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. What in vitro biological assays are suitable for initial activity screening of this compound?
- Methodology :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination.
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC values to reference drugs like doxorubicin.
- Enzyme Inhibition : Screen for interactions with tryptophan hydroxylase or monoamine oxidase using fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility versus bioactivity data for this compound derivatives?
- Methodology :
- Structural Modification : Introduce polar groups (e.g., hydroxyethoxy at the indole 5-position) to enhance aqueous solubility while monitoring activity retention via SAR studies.
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to improve compound solubility without compromising assay validity.
- Computational LogP Prediction : Apply tools like ChemAxon or MOE to predict partition coefficients and guide derivative design .
Q. What strategies are effective for elucidating the mechanism of action of this compound in neuropharmacological contexts?
- Methodology :
- Receptor Binding Assays : Perform competitive binding studies with radiolabeled ligands (e.g., -serotonin) to assess affinity for 5-HT receptors.
- Calcium Imaging : Use SH-SY5Y neuroblastoma cells to evaluate intracellular Ca flux modulation.
- Gene Expression Profiling : Conduct RNA-seq or qPCR to identify downstream targets (e.g., BDNF, CREB) after compound exposure .
Q. How can computational modeling enhance the design of this compound analogs with improved target specificity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like tryptophan 2,3-dioxygenase (TDO2).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify critical residues for interaction.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
